Diammonium adipate

Description

The exact mass of the compound Diammonium adipate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Diammonium adipate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diammonium adipate including the price, delivery time, and more detailed information at info@benchchem.com.

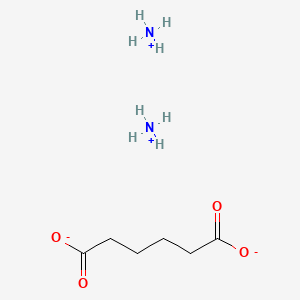

Structure

3D Structure of Parent

Properties

IUPAC Name |

diazanium;hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.2H3N/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSKSQHEOZFGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-04-9 (Parent) | |

| Record name | Diammonium adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30889466 | |

| Record name | Hexanedioic acid, ammonium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Hexanedioic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3385-41-9, 19090-60-9 | |

| Record name | Diammonium adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adipic acid, ammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019090609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, ammonium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adipic acid, ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diammonium adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMMONIUM ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VH76YE3HU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

diammonium adipate chemical properties and structure

An In-depth Technical Guide on Diammonium Adipate: Chemical Properties and Structure

Introduction

Diammonium adipate, also known by its IUPAC name bis(azanium) hexanedioate, is the ammonium salt of adipic acid.[1][2] This organic compound is formed through the neutralization of the two carboxylic acid groups of adipic acid with ammonia.[3] It presents as a white crystalline solid that is soluble in water.[4][5] Industrially, diammonium adipate and its derivatives are significant as precursors in the synthesis of polyamides, most notably Nylon 6,6.[3][6] Its utility also extends to the food industry as an acidity regulator, where it is designated by the E number E359.[1] This document provides a comprehensive overview of the core chemical properties, structure, synthesis, and analytical characterization of diammonium adipate, tailored for researchers and professionals in chemical and drug development fields.

Chemical and Physical Properties

The fundamental physicochemical properties of diammonium adipate are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Source |

| Molecular Formula | C₆H₁₆N₂O₄ | [1][2][7] |

| Molecular Weight | 180.20 g/mol | [2][7][][9] |

| Appearance | White crystalline solid/powder | [4][][10] |

| Melting Point | 152 °C | [] |

| Boiling Point | 338.5 - 392.5 °C at 760 mmHg | [7][] |

| Density | 1.25 g/cm³ | [] |

| Solubility | Soluble in water; practically insoluble in alcohol. | [4] |

| pH | 6.5 - 7.5 | [10] |

| Vapor Pressure | 2.96 x 10⁻⁷ mmHg at 25°C | [7] |

| CAS Number | 3385-41-9 | [1][2] |

Chemical Structure and Crystallography

Diammonium adipate is an ionic compound consisting of two ammonium cations (NH₄⁺) and one adipate dianion (C₆H₈O₄²⁻). The adipate anion is derived from adipic acid, a six-carbon dicarboxylic acid. The stability of the salt is maintained by the electrostatic attraction between the positively charged ammonium ions and the negatively charged carboxylate groups, as well as a network of hydrogen bonds.[3]

The three-dimensional structure is stabilized by N-H···O hydrogen bonds between the ammonium and adipate ions.[3] While detailed crystallographic data for pure diammonium adipate is not extensively documented in public literature, studies on related long-chain polymethylenediammonium adipates, such as hexamethylenediammonium adipate (the direct precursor to Nylon 6,6), reveal well-defined crystal structures, typically in monoclinic space groups.[3][11] These related structures are characterized by layers of ions linked by extensive hydrogen bonding networks.[11]

Caption: Chemical structure of Diammonium Adipate.

Synthesis and Reaction Pathways

The primary method for synthesizing diammonium adipate is a direct acid-base neutralization reaction.[3] This process involves reacting adipic acid with two molar equivalents of ammonia, typically in an aqueous solution.[3][12]

Reaction: C₆H₁₀O₄ (Adipic Acid) + 2 NH₃ (Ammonia) → (NH₄)₂(C₆H₈O₄) (Diammonium Adipate)

This reaction is straightforward and results in a quantitative yield of diammonium adipate.[12] The process is fundamental to the production of nylon salts, which are precursors to polyamides.[3] For instance, the synthesis of Nylon 6,6 involves the reaction of adipic acid with hexamethylenediamine, which first forms the salt hexamethylenediammonium adipate.

Caption: Synthesis pathway of Diammonium Adipate.

Experimental Protocols

Protocol 1: Synthesis of Diammonium Adipate

This protocol describes a laboratory-scale synthesis via neutralization.

-

Materials: Adipic acid, concentrated ammonium hydroxide (28-30% NH₃), distilled water, ethanol.

-

Procedure: a. In a beaker, dissolve a specific mass of adipic acid in a minimal amount of distilled water with gentle heating and stirring until a clear solution is formed.[13] b. Slowly add a stoichiometric amount (2 moles of ammonia per mole of adipic acid) of concentrated ammonium hydroxide to the adipic acid solution.[12][13] The addition should be done carefully as the reaction is exothermic. c. Stir the mixture to ensure the reaction goes to completion, forming a clear solution of diammonium adipate. d. To isolate the product, the salt can be precipitated by adding a solvent in which it is insoluble, such as ethanol, and cooling the mixture. e. Filter the resulting crystalline precipitate and wash with cold ethanol to remove any unreacted starting materials. f. Dry the collected solids in a vacuum oven to yield pure diammonium adipate.[13]

Protocol 2: Spectroscopic Characterization

Characterization of the synthesized diammonium adipate can be performed using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.

-

Infrared (IR) Spectroscopy: a. Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate.[14] Specific functional groups absorb at characteristic frequencies, allowing for their identification. b. Methodology (ATR-FTIR): A small amount of the dried diammonium adipate sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over a range of approximately 4000-400 cm⁻¹. c. Expected Data: The spectrum should confirm the presence of the ammonium and carboxylate ions. Look for characteristic peaks corresponding to the ionized amine group (-NH₄⁺) and the carboxylate group (COO⁻).[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Principle: NMR spectroscopy uses a strong magnetic field and radio waves to probe the chemical environment of atomic nuclei (commonly ¹H or ¹³C).[14][16] The resulting spectrum provides information about the connectivity and structure of the molecule. b. Methodology (¹H NMR): Dissolve a small amount of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O), and place it in an NMR tube. The spectrum is then acquired on an NMR spectrometer. c. Expected Data: For the adipate portion of the molecule, two distinct signals are expected due to the symmetry of the C₄H₈ chain.

Spectral Data Summary

| Spectroscopy | Peak/Shift (ppm) | Assignment |

| ¹H NMR (in D₂O) | ~ 2.20 ppm | Protons on carbons adjacent to COO⁻ (α-CH₂) |

| ~ 1.55 ppm | Protons on central carbons (β-CH₂) | |

| FTIR (cm⁻¹) | ~ 2210 cm⁻¹ | Stretching vibration of the ionized amine group (-NH₄⁺) |

| ~ 1521 cm⁻¹ | Deformation vibration of the -NH₄⁺ group | |

| ~ 1648 & 1451 cm⁻¹ | Vibrations of the carboxylate (COO⁻) group |

Note: FTIR peak values are based on data for the similar salt, hexamethylenediammonium adipate, and serve as an expected range.[15] ¹H NMR data is from a direct spectrum of diammonium adipate.[17]

Caption: General experimental workflow for synthesis and analysis.

Safety and Handling

Diammonium adipate should be handled in a well-ventilated area.[18] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn to avoid contact with skin and eyes.[18][19][20] In case of accidental contact, skin should be washed with soap and water, and eyes should be rinsed with water for several minutes.[4][18] The compound should be stored in a tightly closed container in a cool, dry place away from incompatible materials.[4][19] For firefighting, dry chemical, carbon dioxide, or alcohol-resistant foam are suitable extinguishing media.[18]

References

- 1. Ammonium adipate - Wikipedia [en.wikipedia.org]

- 2. Ammonium adipate | C6H16N2O4 | CID 167786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diammonium adipate | 3385-41-9 | Benchchem [benchchem.com]

- 4. Ammonium Adipate Pure Manufacturers, with SDS [mubychem.com]

- 5. CAS 19090-60-9: Ammonium adipate | CymitQuimica [cymitquimica.com]

- 6. Diammonium adipate | 19090-60-9 | Benchchem [benchchem.com]

- 7. Ammonium adipate | CAS#:19090-60-9 | Chemsrc [chemsrc.com]

- 9. GSRS [precision.fda.gov]

- 10. AMMONIUM ADIPATE CAS#: 3385-41-9 [m.chemicalbook.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. prepchem.com [prepchem.com]

- 13. US20110269993A1 - Processes for producing adipic acid from fermentation broths containing diammonium adipate - Google Patents [patents.google.com]

- 14. moorparkcollege.edu [moorparkcollege.edu]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. lehigh.edu [lehigh.edu]

- 17. AMMONIUM ADIPATE(3385-41-9) IR Spectrum [m.chemicalbook.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. junsei.co.jp [junsei.co.jp]

- 20. aksci.com [aksci.com]

synthesis of diammonium adipate from bio-based feedstocks

An In-depth Technical Guide to the Synthesis of Diammonium Adipate from Bio-Based Feedstocks

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adipic acid is a critical dicarboxylic acid, primarily serving as a monomer for the production of nylon-6,6 and polyurethanes.[1] The conventional industrial synthesis of adipic acid relies on the oxidation of petroleum-derived cyclohexane, a process that is energy-intensive and results in the emission of nitrous oxide (N₂O), a potent greenhouse gas.[2][3] In response to growing environmental concerns and the need for sustainable chemical production, significant research has focused on developing bio-based routes to adipic acid from renewable feedstocks. These green processes aim to reduce greenhouse gas emissions and dependence on fossil fuels.[4][5]

This technical guide details the principal pathways for synthesizing adipic acid from bio-based feedstocks, which is then readily converted to diammonium adipate via neutralization.[6] The guide covers both microbiological and chemo-catalytic routes, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core pathways to provide a comprehensive resource for professionals in the field.

Bio-Based Synthesis Pathways for Adipic Acid

The production of adipic acid from renewable resources can be broadly categorized into two main strategies: microbiological synthesis through fermentation and chemo-catalytic conversion of biomass-derived platform molecules.

Microbiological Synthesis (Fermentation Routes)

Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has enabled the production of adipic acid and its immediate precursors from simple sugars like glucose.[7][8]

A. Synthesis via cis,cis-Muconic Acid Intermediate

One of the most developed biological routes involves the microbial conversion of glucose to cis,cis-muconic acid (ccMA), which is subsequently hydrogenated to adipic acid.[2][9] This pathway leverages the native shikimate pathway of the host organism, diverting intermediates towards the target molecule. The process involves three key heterologous enzymes to create a de novo pathway from 3-dehydroshikimate (DHS), a natural intermediate in aromatic amino acid synthesis.[9][10]

Caption: Microbial synthesis of adipic acid via the cis,cis-muconic acid pathway.

B. Synthesis via Reverse Adipate-Degradation Pathway (RADP)

A more direct fermentation route involves reconstructing a synthetic pathway that is essentially the reverse of the natural adipate degradation pathway found in some bacteria, such as Thermobifida fusca.[11][12] This engineered pathway in E. coli starts from central metabolites acetyl-CoA and succinyl-CoA, which are condensed and subsequently reduced through a series of five enzymatic steps to yield adipic acid directly.[11][13]

Caption: Direct microbial synthesis of adipic acid via the Reverse Adipate-Degradation Pathway.

Chemo-Catalytic Synthesis from Biomass Derivatives

This approach uses chemical catalysts to convert biomass-derived platform molecules into adipic acid. These routes often involve multiple reaction steps but can achieve high yields and selectivities.

A. Synthesis from Glucose via Glucaric Acid

A prominent chemo-catalytic route transforms glucose into adipic acid in a two-step process. First, glucose is selectively oxidized to produce D-glucaric acid. Subsequently, the glucaric acid undergoes a hydrodeoxygenation (HDO) or deoxydehydration (DODH) reaction to remove its four hydroxyl groups, yielding adipic acid.[4][14][15]

Caption: Chemo-catalytic synthesis of adipic acid from glucose via a D-glucaric acid intermediate.

B. Synthesis from Lignocellulose via Furan Derivatives

Lignocellulosic biomass can be processed to yield sugars, which are then dehydrated to furan compounds like 5-hydroxymethylfurfural (HMF). HMF is a versatile platform chemical that can be converted to adipic acid through 2,5-furandicarboxylic acid (FDCA). The pathway involves the oxidation of HMF to FDCA, hydrogenation of the furan ring to form tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), and finally, a ring-opening hydrogenolysis to produce adipic acid.[1][16]

Caption: Chemo-catalytic synthesis of adipic acid from lignocellulose via furan intermediates.

Final Synthesis Step: Diammonium Adipate Formation

Regardless of the synthesis pathway, the resulting adipic acid is converted to diammonium adipate through a straightforward acid-base neutralization with ammonia.[6] When adipic acid is produced via fermentation, the product is often present in the broth as a salt. The recovery and purification process involves separating the adipic acid from the fermentation medium, which can be achieved by methods like distillation and crystallization, followed by the final neutralization step.[6][17]

Caption: General workflow for the production of diammonium adipate from adipic acid.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the bio-based production of adipic acid and its precursors.

Table 1: Microbial Production of Adipic Acid and Precursors

| Product | Microorganism | Feedstock | Titer (g/L) | Yield (% Theoretical or g/g) | Reference |

|---|---|---|---|---|---|

| cis,cis-Muconic Acid | E. coli | Glucose | 64.5 | 0.39 g/g | [18] |

| cis,cis-Muconic Acid | S. cerevisiae | Glucose | 1.56 mg/L | - | [9] |

| Adipic Acid (RADP) | E. coli | Glucose | 68.0 | 93.1% | [11] |

| Adipic Acid (RADP) | E. coli | Glucose | 22.3 | 0.25 g/g | [13] |

| Adipic Acid (from CH) | E. coli | Cyclohexane | 22.6 | - | [19] |

| Adipic Acid (from KA oil) | E. coli | KA oil | 110.0 | - | [19] |

| Adipic Acid (from 6-HHA) | E. coli | 6-HHA | 15.6 | - |[20] |

Table 2: Chemo-Catalytic Conversion to Adipic Acid

| Starting Material | Catalyst | Conditions | Adipic Acid Yield (%) | Reference |

|---|---|---|---|---|

| trans,trans-Muconic Acid | 5% Pt/C | 70 °C, 4 bar H₂, 2 h | 100% | [21] |

| cis,cis-Muconic Acid | Pd₈Ni₂/HHT | 30 min | >80% | [22] |

| FDCA to THFDCA | Ru/Al₂O₃ | - | - | [16] |

| THFDCA to Adipic Acid | Ionic Liquid | - | 99% (overall from FDCA) | [16] |

| Glucose to Glucaric Acid | Pt/CNT | - | 82% | [15] |

| Glucaric Acid to Adipic Acid | Pd-ReOₓ/AC | - | 99% | [14][15] |

| GVL to Pentenoic Acids | SiO₂/Al₂O₃ | 210 °C | 96% | [23] |

| Pentenoic Acids to Adipic Acid | Pd-acetate | 105 °C, 6 MPa | 48% (molar) |[23] |

Experimental Protocols

This section provides detailed methodologies for key experiments described in the literature.

Protocol 1: Microbial Production and Hydrogenation of cis,cis-Muconic Acid

-

Objective: To produce adipic acid from glucose using an engineered E. coli strain followed by chemical hydrogenation.

-

Microbial Fermentation:

-

Strain: E. coli engineered with the ccMA pathway (expressing AroZ, AroY, CatA genes).[9][10]

-

Medium: Use a defined minimal medium (e.g., M9 medium) supplemented with glucose (e.g., 20-40 g/L) as the carbon source and appropriate antibiotics for plasmid maintenance.

-

Cultivation: Perform fed-batch fermentation in a controlled bioreactor (e.g., 5 L). Maintain pH at ~7.0 (controlled with NH₄OH), temperature at 30-37 °C, and dissolved oxygen above 20% by adjusting agitation and aeration.

-

Induction: Induce expression of the pathway genes at an appropriate cell density (e.g., OD₆₀₀ of 0.6-0.8) with an inducer like IPTG.

-

Harvesting: After fermentation (e.g., 48-72 hours), centrifuge the broth to remove cells. The supernatant contains ccMA.

-

-

Catalytic Hydrogenation:

-

Catalyst: Use a commercial 5% Platinum on Carbon (Pt/C) catalyst.[21][24]

-

Reaction Setup: Transfer the ccMA-containing supernatant into a high-pressure autoclave reactor. Add the Pt/C catalyst (e.g., substrate/catalyst ratio of 10 wt/wt).[21]

-

Reaction Conditions: Seal the reactor, purge with H₂, and pressurize to 4 bar of H₂. Heat the reaction to 70 °C with vigorous stirring.[21]

-

Monitoring and Completion: Monitor the reaction progress by analyzing samples for ccMA consumption and adipic acid formation using HPLC. The reaction is typically complete within 2-4 hours.[21]

-

Recovery: After cooling, depressurize the reactor, and filter the mixture to recover the catalyst. The resulting solution contains adipic acid, which can be purified by crystallization.

-

Protocol 2: Direct Adipic Acid Production via RADP in E. coli

-

Objective: To produce adipic acid directly from glucose via fed-batch fermentation of an engineered E. coli strain.

-

Methodology:

-

Strain: Use an E. coli strain engineered with the five-step reverse adipate-degradation pathway from T. fusca.[11] The strain should also have deletions of competing pathways to enhance flux towards succinyl-CoA.

-

Fed-Batch Fermentation:

-

Inoculate a 5 L fermenter containing a defined mineral salt medium.

-

Maintain the culture at 37 °C and pH 6.8 (controlled with 25% ammonia).

-

Initiate a feeding strategy once the initial glucose is depleted. Supply a concentrated glucose solution (e.g., 800 g/L) to maintain a low glucose concentration in the fermenter, preventing overflow metabolism.

-

Induce gene expression with IPTG during the exponential growth phase.

-

-

Process Duration: Continue the fermentation for approximately 72 hours.[13]

-

Analysis: Quantify the adipic acid concentration in the supernatant using HPLC or GC-MS. The final reported titer reached 68.0 g/L.[11]

-

Protocol 3: Two-Step Chemo-Catalytic Conversion of Glucose to Adipic Acid

-

Objective: To synthesize adipic acid from glucose via a glucaric acid intermediate using heterogeneous catalysts.

-

Step 1: Oxidation of Glucose to Glucaric Acid: [15]

-

Catalyst: Platinum on carbon nanotubes (Pt/CNT).

-

Reaction: In a batch reactor, dissolve glucose in water. Add the Pt/CNT catalyst.

-

Conditions: Pressurize the reactor with O₂ (e.g., 1 MPa) and heat to a specified temperature (e.g., 70 °C). Stir for 24 hours.

-

Workup: Filter the catalyst. The aqueous solution contains glucaric acid.

-

-

Step 2: Hydrodeoxygenation of Glucaric Acid to Adipic Acid: [14][15]

-

Catalyst: Bifunctional Palladium-Rhenium Oxide on Activated Carbon (Pd-ReOₓ/AC).

-

Reaction: Add the glucaric acid solution and the Pd-ReOₓ/AC catalyst to a high-pressure reactor.

-

Conditions: Pressurize the reactor with H₂ and heat the mixture. The reaction removes the four hydroxyl groups.

-

Workup: After the reaction, cool, depressurize, and filter the catalyst. Adipic acid can be isolated from the solution with a reported yield of up to 99%.[14]

-

Protocol 4: Synthesis and Purification of Diammonium Adipate

-

Objective: To convert purified adipic acid into diammonium adipate.

-

Methodology:

-

Purification of Adipic Acid: Start with a solution of adipic acid obtained from one of the bio-based routes. If from a fermentation broth, the adipic acid can be recovered and purified through distillation and crystallization.[17]

-

Neutralization: Dissolve the purified adipic acid in an appropriate solvent (e.g., water).

-

Ammonia Addition: While stirring, slowly add a stoichiometric amount of aqueous ammonia (NH₄OH) or bubble anhydrous ammonia gas through the solution. The reaction is an exothermic acid-base neutralization.

-

Crystallization: Cool the resulting solution to induce crystallization of diammonium adipate.

-

Isolation: Collect the crystals by filtration, wash with a cold solvent to remove impurities, and dry under vacuum to obtain pure diammonium adipate.

-

Conclusion and Future Outlook

The represents a significant advancement towards a sustainable chemical industry. Both microbiological and chemo-catalytic pathways have demonstrated considerable potential, with some fermentation routes achieving adipic acid titers exceeding 100 g/L.[19] The primary advantage of these methods is the substantial reduction in greenhouse gas emissions compared to the conventional petrochemical process.[2]

However, challenges remain for commercial-scale implementation. Key hurdles include optimizing microbial strain stability, improving catalyst longevity and recyclability, and reducing the costs associated with feedstock processing and product purification.[5] Future research will likely focus on integrating bioprocesses with chemical catalysis, developing more robust and efficient enzymes and catalysts, and utilizing waste biomass as a low-cost feedstock. Continued innovation in these areas will be crucial for making bio-based adipic acid and its derivatives, like diammonium adipate, economically competitive and a cornerstone of the future bio-economy.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Biobased adipic acid [biorrefineria.blogspot.com]

- 3. Understanding the Production Process of Adipic Acid [chemanalyst.com]

- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 5. Adipic Acid Biobased: A Sustainable Alternative for the Chemical Industry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 6. Diammonium adipate | 19090-60-9 | Benchchem [benchchem.com]

- 7. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. Metabolic engineering of Escherichia coli for producing adipic acid through the reverse adipate-degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic engineering of Escherichia coli for producing adipic acid through the reverse adipate-degradation pathway-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 13. [Metabolic engineering of Escherichia coli for adipic acid production]. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Efficient Catalysts for Green Synthesis of Adipic Acid from Biomass-WYG [wangye.xmu.edu.cn]

- 16. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 17. US20110269993A1 - Processes for producing adipic acid from fermentation broths containing diammonium adipate - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

- 19. Multidimensional Engineering of Escherichia coli for Efficient Adipic Acid Synthesis From Cyclohexane - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Microbial production of adipic acid from 6-hydroxyhexanoic acid for biocatalytic upcycling of polycaprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Thermal Decomposition Mechanism of Diammonium Adipate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diammonium adipate, a salt of adipic acid and ammonia, undergoes a multi-step thermal decomposition process, yielding a range of valuable chemical intermediates. Understanding the intricate mechanisms of this decomposition is crucial for optimizing industrial processes, such as the synthesis of polyamides like Nylon 6,6, and for controlling reaction pathways to favor desired products. This technical guide provides a comprehensive overview of the thermal decomposition of diammonium adipate, detailing the sequential reaction pathways, key intermediates, and final products. The guide synthesizes available data on decomposition temperatures and products, outlines relevant experimental protocols for analysis, and presents visual diagrams of the decomposition cascade and analytical workflows.

Introduction

The thermal decomposition of ammonium carboxylate salts is a well-established method for the synthesis of amides. In the case of diammonium adipate, this process is of significant industrial relevance as it forms the basis for the production of adipamide, a key precursor to adiponitrile and subsequently hexamethylenediamine, one of the two monomers required for Nylon 6,6 production. The decomposition pathway is not a simple, single-step reaction but rather a cascade of events that are highly dependent on temperature and other process conditions. A thorough understanding of this mechanism is essential for maximizing the yield of desired products while minimizing the formation of unwanted by-products.

The Thermal Decomposition Pathway

The thermal decomposition of diammonium adipate proceeds through a series of sequential and sometimes parallel reactions. The primary pathway involves the initial loss of ammonia followed by dehydration reactions to form amides, imides, and nitriles.

Step 1: Dissociation to Monoammonium Adipate and Ammonia

The initial stage of decomposition involves the loss of one molecule of ammonia to form monoammonium adipate. This is a reversible acid-base dissociation that is driven forward by heating, which facilitates the volatilization of ammonia.

(NH₄)₂C₆H₈O₄ (Diammonium Adipate) ⇌ NH₄H C₆H₈O₄ (Monoammonium Adipate) + NH₃ (Ammonia)

Step 2: Formation of Adipic Acid and Ammonia

Upon further heating, the monoammonium adipate can lose a second molecule of ammonia to yield adipic acid.

NH₄H C₆H₈O₄ (Monoammonium Adipate) ⇌ C₆H₁₀O₄ (Adipic Acid) + NH₃ (Ammonia)

Step 3: Formation of Adipamide

The adipic acid and ammonia present in the reaction mixture then undergo a condensation reaction to form adipamide. This is a critical step in the synthesis of nylon precursors. The reaction proceeds via the formation of an ammonium carboxylate salt intermediate which then dehydrates.[1] High temperatures, typically around 260°C, are required to drive off the water and shift the equilibrium towards the amide.[1]

C₆H₁₀O₄ (Adipic Acid) + 2NH₃ (Ammonia) ⇌ C₆H₁₂N₂O₂ (Adipamide) + 2H₂O (Water)

This can also be viewed as a two-step process involving the formation of adipamic acid as an intermediate:

C₆H₁₀O₄ (Adipic Acid) + NH₃ (Ammonia) → C₆H₁₁NO₃ (Adipamic Acid) + H₂O (Water) C₆H₁₁NO₃ (Adipamic Acid) + NH₃ (Ammonia) → C₆H₁₂N₂O₂ (Adipamide) + H₂O (Water)

Step 4: Subsequent Decomposition of Adipamide

At higher temperatures, adipamide can undergo further reactions, leading to the formation of adipimide (a cyclic imide) and adiponitrile.

-

Formation of Adipimide: Intramolecular cyclization of adipamide with the elimination of ammonia can lead to the formation of adipimide.

C₆H₁₂N₂O₂ (Adipamide) → C₆H₉NO₂ (Adipimide) + NH₃ (Ammonia)

-

Formation of Adiponitrile: Further dehydration of adipamide at elevated temperatures, often in the presence of a catalyst, yields adiponitrile.

C₆H₁₂N₂O₂ (Adipamide) → C₆H₈N₂ (Adiponitrile) + 2H₂O (Water)

Step 5: High-Temperature Degradation

At very high temperatures, the carbon backbone of the adipate molecule can start to degrade. A notable product from the high-temperature degradation of adipic acid and its derivatives is cyclopentanone, formed through a process called ketonization.

C₆H₁₀O₄ (Adipic Acid) → C₅H₈O (Cyclopentanone) + CO₂ + H₂O

The overall decomposition pathway is a complex interplay of these reactions, with the relative yields of the different products being highly sensitive to the reaction temperature, pressure, and the presence of catalysts.

Quantitative Data

| Decomposition Stage | Temperature Range (°C) | Primary Products | Analytical Technique |

| Initial Ammonia Loss | 100 - 200 | Monoammonium Adipate, Ammonia | TGA-MS |

| Formation of Adipic Acid | 150 - 250 | Adipic Acid, Ammonia | TGA-MS |

| Formation of Adipamide | 200 - 300 | Adipamide, Water | TGA-FTIR, DSC |

| Formation of Adiponitrile | > 300 | Adiponitrile, Water | Pyrolysis-GC/MS |

| High-Temperature Degradation | > 350 | Cyclopentanone, CO₂, H₂O, various hydrocarbons | Pyrolysis-GC/MS |

Experimental Protocols

The study of the thermal decomposition of diammonium adipate typically involves a combination of thermoanalytical and spectroscopic techniques to identify the various stages of decomposition and the evolved gaseous products.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the mass loss of diammonium adipate as a function of temperature and to identify the evolved gaseous products at each stage of decomposition.

Methodology:

-

A small sample of diammonium adipate (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

The crucible is placed in a TGA instrument.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The evolved gases from the TGA furnace are transferred via a heated transfer line to a mass spectrometer.

-

Mass spectra of the evolved gases are continuously recorded, allowing for the identification of species such as ammonia (m/z = 17) and water (m/z = 18).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions (e.g., melting, decomposition) of diammonium adipate.

Methodology:

-

A small, accurately weighed sample of diammonium adipate (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The sample is heated at a constant rate (e.g., 10°C/min) over a desired temperature range.

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature. Endothermic and exothermic events are identified as peaks in the DSC thermogram.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Objective: To identify the complex mixture of organic compounds produced during the high-temperature pyrolysis of diammonium adipate and its decomposition intermediates.

Methodology:

-

A small amount of the sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a high temperature (e.g., 600°C) to induce flash pyrolysis.

-

The pyrolysis products (pyrolysate) are swept by a carrier gas into a gas chromatograph (GC).

-

The components of the pyrolysate are separated based on their boiling points and interactions with the GC column.

-

The separated components are then introduced into a mass spectrometer for identification based on their mass spectra.

Visualizations

Thermal Decomposition Pathway of Diammonium Adipate

Experimental Workflow for Thermal Analysis

Conclusion

The thermal decomposition of diammonium adipate is a complex process involving multiple reaction steps. The initial loss of ammonia leads to the formation of adipic acid, which then reacts with ammonia to form adipamide. At higher temperatures, adipamide can undergo cyclization to form adipimide or dehydration to produce adiponitrile. High-temperature degradation can lead to the formation of cyclopentanone. A comprehensive analysis using techniques such as TGA-MS, DSC, and Py-GC/MS is essential for fully elucidating the reaction mechanism and for optimizing the process to obtain desired chemical intermediates. This guide provides a foundational understanding of these processes for researchers and professionals in the field.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Diammonium Adipate Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies required for the crystal structure analysis of diammonium adipate. While a definitive, publicly available crystal structure of diammonium adipate has not been identified during the literature review for this guide, this document serves as a detailed procedural manual for researchers aiming to elucidate its structure. It covers the synthesis of diammonium adipate, crystallization techniques, and in-depth protocols for single-crystal and powder X-ray diffraction. The guide also discusses the expected hydrogen bonding interactions that are crucial for the crystal packing of this salt. The information is presented to be of practical value to researchers in materials science, crystallography, and pharmaceutical development.

Introduction

Diammonium adipate, the salt formed from the neutralization of adipic acid with two equivalents of ammonia, is a compound of interest due to its role as a precursor in various chemical syntheses and its potential applications in materials science.[1][2] The crystal structure of a material dictates many of its physical and chemical properties, including solubility, stability, and mechanical characteristics. Therefore, a thorough understanding of the three-dimensional arrangement of ions in the diammonium adipate crystal lattice is of fundamental importance.

The crystal structure of ammonium carboxylate salts is often characterized by extensive hydrogen bonding networks.[3][4][5][6][7] In the case of diammonium adipate, strong N-H···O hydrogen bonds are expected between the ammonium cations (NH₄⁺) and the carboxylate groups (COO⁻) of the adipate dianion. These interactions are anticipated to be the primary directing forces in the self-assembly of the ions into a stable, three-dimensional supramolecular structure.

This guide provides the necessary background and detailed experimental procedures to enable researchers to perform a complete crystal structure analysis of diammonium adipate, from synthesis to data interpretation.

Data Presentation

As no definitive crystal structure data for diammonium adipate is publicly available, the following tables are provided as templates for researchers to populate with their experimental findings.

Table 1: Crystallographic Data and Structure Refinement for Diammonium Adipate

| Parameter | Value |

| Chemical Formula | C₆H₁₆N₂O₄ |

| Formula Weight | 180.20 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Data Collection | |

| Radiation (λ, Å) | e.g., Mo Kα, 0.71073 |

| Temperature (K) | e.g., 100(2) |

| 2θ range for data collection (°) | e.g., 4.0 to 60.0 |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| Refinement | |

| R-int | To be determined |

| Final R indices [I > 2σ(I)] | To be determined |

| R indices (all data) | To be determined |

| Goodness-of-fit on F² | To be determined |

Table 2: Selected Bond Lengths and Angles for Diammonium Adipate

| Bond/Angle | Length (Å) / Angle (°) |

| Adipate Anion | |

| C1-O1 | To be determined |

| C1-O2 | To be determined |

| C1-C2 | To be determined |

| C2-C3 | To be determined |

| O1-C1-O2 | To be determined |

| Hydrogen Bonds | |

| N-H···O | To be determined |

Experimental Protocols

Synthesis and Crystallization of Diammonium Adipate

The synthesis of diammonium adipate is a straightforward acid-base neutralization reaction.[1]

Materials:

-

Adipic acid (HOOC(CH₂)₄COOH)

-

Ammonium hydroxide solution (NH₄OH, e.g., 28-30% NH₃ in water)

-

Ethanol (optional, as an anti-solvent)

-

Deionized water

Procedure:

-

Dissolve a known quantity of adipic acid in a minimal amount of warm deionized water in a beaker with magnetic stirring.

-

Slowly add a stoichiometric amount (2 molar equivalents) of ammonium hydroxide solution to the adipic acid solution. The reaction is exothermic, so the addition should be done carefully.

-

Continue stirring for a period (e.g., 1 hour) to ensure the reaction goes to completion. The resulting clear solution contains dissolved diammonium adipate.[8]

-

For crystallization, several methods can be employed:

-

Slow Evaporation: Cover the beaker with perforated parafilm and leave it undisturbed at room temperature. Crystals should form over a period of several days to weeks.

-

Cooling Crystallization: If the salt is sufficiently soluble at higher temperatures, the saturated solution can be slowly cooled to induce crystallization.

-

Anti-Solvent Diffusion: Place the aqueous solution of diammonium adipate in a small vial. Carefully layer a miscible organic solvent in which the salt is insoluble (an anti-solvent), such as ethanol, on top of the aqueous layer. Crystals will form at the interface.

-

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides detailed information about the unit cell dimensions, space group, and atomic positions within the crystal.[9][10][11][12]

Protocol:

-

Crystal Selection and Mounting:

-

Data Collection:

-

Center the crystal on the diffractometer.

-

A preliminary screening is often performed to assess the crystal quality and to determine the unit cell parameters.[12]

-

Data collection is typically carried out at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

The instrument software is used to devise a data collection strategy to measure the intensities of a large number of unique reflections by rotating the crystal in the X-ray beam.[12] Data is typically collected over a wide 2θ range.

-

-

Data Reduction and Structure Solution:

-

The raw diffraction data is processed to correct for instrumental factors, polarization, and absorption effects.

-

The corrected data is then used to solve the crystal structure, often using direct methods or Patterson synthesis to determine the initial positions of the atoms.

-

The structural model is then refined using least-squares methods to obtain the final atomic coordinates and anisotropic displacement parameters.

-

Powder X-ray Diffraction (PXRD)

PXRD is a valuable technique for phase identification and for obtaining structural information when suitable single crystals cannot be grown.[14][15]

Protocol:

-

Sample Preparation:

-

Data Collection:

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters, including the 2θ scan range (e.g., 5° to 70°), step size, and scan speed.[15]

-

The X-ray source, typically Cu Kα radiation, is directed at the sample, and the detector records the intensity of the diffracted X-rays at different 2θ angles.[14]

-

-

Data Analysis:

-

The resulting diffractogram (a plot of intensity versus 2θ) is analyzed to identify the positions and intensities of the diffraction peaks.

-

This pattern can be used for phase identification by comparing it to databases of known patterns.

-

The unit cell parameters can be determined from the peak positions through a process called indexing.

-

For a more detailed structural analysis, Rietveld refinement can be performed if a plausible structural model is available.

-

Visualizations

Caption: Experimental workflow for the crystal structure analysis of diammonium adipate.

Caption: Logical relationship of ionic interactions in the diammonium adipate crystal lattice.

References

- 1. Diammonium adipate | 3385-41-9 | Benchchem [benchchem.com]

- 2. Diammonium adipate | 19090-60-9 | Benchchem [benchchem.com]

- 3. Hydrogen bonding networks in ammonium carboxylate salts : the crystal structures of phenylethylammonium fumarate-fumaric acid, phenylethylammonium succinate-succinic acid and anilinium fumarate-fumaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Six two- and three-component ammonium carboxylate salt structures with a ladder-type hydrogen-bonding motif, three incorporating neutral carboxylic acid molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iucr.org [iucr.org]

- 7. Hydrogen bonding networks in ammonium carboxylate salts : the crystal structures of phenylethylammonium fumarate-fumaric acid, phenylethylammonium succinate-succinic acid and anilinium fumarate-fumaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. US20110269993A1 - Processes for producing adipic acid from fermentation broths containing diammonium adipate - Google Patents [patents.google.com]

- 9. fiveable.me [fiveable.me]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. serc.carleton.edu [serc.carleton.edu]

- 16. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mcgill.ca [mcgill.ca]

Diammonium Adipate in Aqueous Solutions: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diammonium adipate, the salt formed from adipic acid and ammonia, is a compound of interest in various chemical and pharmaceutical applications. Its behavior in aqueous solutions, specifically its solubility and stability, is a critical factor in process development, formulation, and ensuring product quality. This technical guide provides a comprehensive overview of the available data and scientific understanding of the solubility and stability of diammonium adipate in aqueous environments. While specific quantitative data for diammonium adipate is limited in publicly available literature, this document compiles relevant information, draws parallels from similar compounds, and outlines detailed experimental protocols for its characterization.

Introduction

Adipic acid and its salts, including diammonium adipate, are versatile chemical entities. Diammonium adipate is known to be soluble in water.[1] The dissolution of diammonium adipate in water is an equilibrium process involving the dissociation of the salt into adipate and ammonium ions. Understanding the factors that influence this equilibrium, such as temperature and pH, is crucial for its practical applications.

The stability of diammonium adipate in aqueous solutions is another key consideration. As the salt of a dicarboxylic acid and a weak base, it is susceptible to hydrolysis, which can impact the integrity and performance of formulations. This guide will explore the likely degradation pathways and provide methodologies for assessing the stability of diammonium adipate in aqueous media.

Solubility of Diammonium Adipate

Qualitative Solubility

Diammonium adipate is described as being soluble in water.[1] This is expected, as ammonium salts of carboxylic acids are typically water-soluble.

Effect of Temperature on Solubility

For most salts, solubility in water increases with temperature. While a specific solubility curve for diammonium adipate is not available, the use of cooling crystallization as a method for its purification suggests that its solubility decreases significantly at lower temperatures.[2]

Effect of pH on Solubility

The pH of an aqueous solution can significantly influence the solubility of salts of weak acids and bases. A 1% w/v solution of diammonium adipate in water is reported to have a pH between 6.0 and 7.5.[1] At this pH, the adipate is likely to be in its fully deprotonated form (adipate dianion), and the ammonia in its protonated form (ammonium cation).

Changes in pH will affect the ionization state of the adipate and ammonium ions. In acidic conditions (low pH), the adipate ions will be protonated to form monoammonium adipate and adipic acid, which may have different solubilities. In alkaline conditions (high pH), the ammonium ions will be deprotonated to form free ammonia, which is volatile.

Table 1: Physicochemical Properties of Diammonium Adipate

| Property | Value | Reference |

| Molecular Formula | C6H16N2O4 | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | White to practically white powder | [1] |

| Solubility in Water | Soluble | [1] |

| pH (1% w/v solution) | 6.0 - 7.5 | [1] |

Stability of Diammonium Adipate in Aqueous Solutions

The primary degradation pathway for diammonium adipate in aqueous solutions is expected to be hydrolysis. This reaction involves the cleavage of the amide-like bond in the salt, leading to the formation of adipic acid and ammonia.

Hydrolysis

The hydrolysis of diammonium adipate is a reversible reaction that is influenced by temperature and pH.

Figure 1: Hydrolysis of Diammonium Adipate

Caption: Proposed hydrolysis of diammonium adipate in aqueous solution.

The kinetics of this hydrolysis reaction are expected to be dependent on both temperature and pH. Generally, the rate of hydrolysis increases with increasing temperature. The pH dependence is more complex, with the reaction potentially being catalyzed by both acid and base.

Thermal Decomposition

When heated, especially in the solid state or in concentrated solutions, diammonium adipate can undergo thermal decomposition. Hazardous decomposition products are reported to include carbon dioxide, carbon monoxide, and nitrogen oxides.[1]

Experimental Protocols

To obtain quantitative data on the solubility and stability of diammonium adipate, the following experimental protocols can be employed.

Determination of Aqueous Solubility

A reliable method for determining the solubility of diammonium adipate is the isothermal equilibrium method followed by quantitative analysis.

Figure 2: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the aqueous solubility of diammonium adipate.

Methodology:

-

Equilibration: An excess amount of diammonium adipate is added to a known volume of deionized water in a temperature-controlled shaker bath. The mixture is agitated for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sampling and Filtration: A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe (to the temperature of the experiment) fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Analysis: The concentration of diammonium adipate in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Study: Hydrolysis Kinetics

The stability of diammonium adipate in aqueous solution can be assessed by monitoring its concentration over time under controlled conditions of temperature and pH.

Figure 3: Experimental Workflow for Stability Study

Caption: Workflow for investigating the stability of diammonium adipate.

Methodology:

-

Solution Preparation: Prepare aqueous solutions of diammonium adipate of a known concentration in buffers of different pH values (e.g., pH 4, 7, and 9).

-

Incubation: Store the solutions in sealed containers at various constant temperatures (e.g., 25°C, 40°C, and 60°C).

-

Sampling: At predetermined time points, withdraw aliquots from each solution.

-

Analysis: Analyze the samples immediately by a stability-indicating HPLC method to quantify the remaining diammonium adipate and any degradation products formed.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed and validated for the simultaneous determination of diammonium adipate and its potential degradation product, adipic acid.

Table 2: Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210 nm) for adipic acid and a conductivity detector for ammonium, or a charged aerosol detector (CAD) for both |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of diammonium adipate in aqueous solutions. While it is qualitatively understood to be a water-soluble and potentially hydrolytically labile compound, there is a clear need for more quantitative data to fully characterize its behavior. The experimental protocols outlined in this document provide a framework for researchers and drug development professionals to generate the necessary data for their specific applications. A thorough understanding of these properties is essential for the successful utilization of diammonium adipate in various scientific and industrial fields.

References

Spectroscopic Characterization of Diammonium Adipate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize diammonium adipate, a compound of interest in various chemical and pharmaceutical applications. The guide focuses on Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed methodologies and data interpretation.

Introduction

Diammonium adipate is the salt formed from the reaction of adipic acid, a dicarboxylic acid, with two equivalents of ammonia. Its characterization is crucial for quality control, stability studies, and formulation development. Spectroscopic methods provide a non-destructive and highly informative approach to confirm its identity, purity, and structural features.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of diammonium adipate is characterized by the vibrations of the ammonium ion (NH₄⁺) and the adipate carboxylate group (COO⁻), as well as the methylene (CH₂) backbone.

Data Presentation: FTIR

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3100-3200 | N-H stretching | Broad absorption characteristic of the ammonium ion. |

| ~2940, ~2860 | C-H stretching | Asymmetric and symmetric stretching of the methylene groups in the adipate backbone. |

| ~1648 | Asymmetric COO⁻ stretching | Strong absorption due to the asymmetric stretching of the carboxylate groups. This is a key indicator of salt formation. |

| ~1521 | N-H bending | Deformation vibration of the ammonium ion. |

| ~1451 | Symmetric COO⁻ stretching | Strong absorption from the symmetric stretching of the carboxylate groups. |

| ~1460 | CH₂ bending | Scissoring vibration of the methylene groups. |

| ~1260 | C-O-C asymmetric stretching | Associated with the ester-like character of the carboxylate group. |

| ~1170 | C-O-C symmetric stretching | Also characteristic of the carboxylate group. |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Experimental Protocol: FTIR Analysis

A common and convenient method for analyzing solid samples like diammonium adipate is Attenuated Total Reflectance (ATR)-FTIR.

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory, typically with a diamond or zinc selenide (ZnSe) crystal.

-

Background Spectrum: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is collected. This spectrum is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Preparation: No special sample preparation is usually required for ATR. A small amount of the diammonium adipate powder is placed directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal. The spectrum is then acquired, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance. An ATR correction may be applied to the data to account for the wavelength-dependent depth of penetration of the IR beam.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon backbone of the adipate molecule and the symmetric vibrations of the ammonium ion.

Data Presentation: Raman

| Raman Shift (cm⁻¹) | Assignment | Description |

| ~3040 | N-H stretching | Symmetric stretching of the ammonium ion. |

| ~2940, ~2860 | C-H stretching | Asymmetric and symmetric stretching of the methylene groups. |

| ~1680 | N-H bending | Bending vibration of the ammonium ion. |

| ~1440 | CH₂ bending | Scissoring and twisting vibrations of the methylene groups. |

| ~1045 | C-C stretching | Stretching vibrations of the carbon-carbon single bonds in the adipate backbone. |

| ~980 | Symmetric COO⁻ stretching | Symmetric stretching of the carboxylate group, often a strong and sharp peak. |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Experimental Protocol: Raman Spectroscopy

-

Instrument Setup: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., CCD) is used. The instrument is calibrated using a standard material with known Raman peaks (e.g., silicon).

-

Sample Preparation: A small amount of the diammonium adipate powder is placed in a suitable sample holder, such as a glass vial or on a microscope slide.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and directed to the spectrometer. The acquisition time and laser power are optimized to obtain a good quality spectrum without causing sample degradation.

-

Data Processing: The raw Raman spectrum is processed to remove any background fluorescence and cosmic rays. The resulting spectrum is plotted as intensity versus Raman shift (in cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are valuable for the characterization of diammonium adipate.

Data Presentation: NMR

¹H NMR (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~2.20 | Multiplet | α-CH₂ (protons on carbons adjacent to the carboxylate groups) |

| ~1.55 | Multiplet | β-CH₂ (protons on the central carbons of the adipate chain) |

Note: The ammonium protons (NH₄⁺) are typically not observed in D₂O due to rapid exchange with the solvent.

¹³C NMR (in D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~183.8 | C=O (carboxylate carbon) |

| ~35.0 | α-CH₂ |

| ~24.0 | β-CH₂ |

Note: The chemical shifts are referenced to a suitable internal standard (e.g., DSS or TSP).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of diammonium adipate in about 0.6-0.7 mL of a deuterated solvent (e.g., D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

The instrument is locked onto the deuterium signal of the solvent.

-

The magnetic field is "shimmed" to optimize its homogeneity, which is crucial for obtaining sharp NMR signals.

-

-

Data Acquisition:

-

For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved within a few minutes.

-

For ¹³C NMR, which is inherently less sensitive, a longer acquisition time (e.g., several hours) may be necessary, depending on the sample concentration and instrument sensitivity. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

-

Data Processing:

-

The raw data (Free Induction Decay or FID) is Fourier transformed to generate the NMR spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts (δ) are referenced to an internal standard.

-

Quantum Chemical Insights into Diammonium Adipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diammonium adipate, the salt formed from adipic acid and two equivalents of ammonia, is a molecule of interest in various chemical and pharmaceutical contexts. Understanding its molecular structure, vibrational properties, and intermolecular interactions is crucial for predicting its behavior in different environments. This technical guide provides an in-depth overview of the theoretical investigation of diammonium adipate using quantum chemical calculations. While a dedicated, comprehensive computational study on this specific molecule is not extensively available in peer-reviewed literature, this guide synthesizes established computational methodologies and presents illustrative data to offer valuable insights into its molecular characteristics. The information herein is based on standard computational chemistry practices and data from studies on closely related dicarboxylic acid-ammonia systems.

Introduction

Adipic acid is a dicarboxylic acid of significant industrial importance, primarily as a precursor in the production of nylon.[1] Its ammonium salt, diammonium adipate, is formed through a straightforward acid-base neutralization reaction.[2] The molecular structure and stability of this salt are governed by the ionic interaction between the adipate dianion and the two ammonium cations, as well as a network of hydrogen bonds. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the geometric and electronic properties of such molecular systems.[3]

This guide outlines the theoretical framework for the quantum chemical analysis of diammonium adipate, presents expected quantitative data for its optimized geometry and vibrational frequencies, and details the computational protocols typically employed in such studies.

Molecular Geometry and Energetics

The geometry of the diammonium adipate molecule is optimized to find the lowest energy conformation. This involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. The interaction between the adipate dianion and the ammonium cations is a critical factor in determining the overall structure.

Optimized Molecular Structure

Quantum chemical calculations can predict the most stable three-dimensional arrangement of atoms in the diammonium adipate salt.[4] The adipate backbone can adopt various conformations, and its interaction with the ammonium ions through hydrogen bonding plays a significant role in stabilizing the final structure.

Table 1: Illustrative Optimized Geometric Parameters for Diammonium Adipate

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Lengths | ||

| C-C (average in chain) | 1.54 | |

| C=O (carboxylate) | 1.26 | |

| C-O (carboxylate) | 1.26 | |

| N-H (ammonium) | 1.03 | |

| Bond Angles | ||

| O-C-O (carboxylate) | 125.0 | |

| C-C-C (chain) | 112.0 | |

| H-N-H (ammonium) | 109.5 | |

| Hydrogen Bond | ||

| N-H···O | ~2.80 |

Note: These values are representative and based on typical results from DFT calculations for similar organic ammonium salts. Actual values would be dependent on the specific level of theory and basis set used.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding normal modes, aiding in the interpretation of experimental spectra.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in Diammonium Adipate

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-H Stretch | Ammonium (NH₄⁺) | 3300 - 3100 |

| C-H Stretch | Alkane (CH₂) | 2950 - 2850 |

| C=O Stretch (asymmetric) | Carboxylate (COO⁻) | ~1560 |

| C=O Stretch (symmetric) | Carboxylate (COO⁻) | ~1410 |

| C-N Stretch | Not applicable | |

| O-H Stretch | Not applicable |

Note: These frequencies are illustrative and are typically subject to scaling factors to better match experimental data.

Experimental Protocols: Computational Methodology

The quantum chemical calculations for diammonium adipate would typically be performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Geometry Optimization

The molecular geometry of diammonium adipate would be optimized using a functional such as B3LYP or PW91PW91, paired with a suitable basis set like 6-311++G(d,p).[4] The optimization process involves finding the minimum energy structure on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation yields the harmonic vibrational frequencies and the corresponding IR and Raman intensities. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Software

Standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS are commonly used for these types of calculations.

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for performing quantum chemical calculations on the diammonium adipate molecule.

Intermolecular Interactions

The primary intermolecular forces in diammonium adipate are the ionic attraction between the ammonium and adipate ions and the hydrogen bonding network.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the molecular properties of diammonium adipate. While specific, published computational data for this molecule is limited, the methodologies outlined in this guide, based on established practices for similar systems, offer a robust approach for its theoretical investigation. The illustrative data presented for its geometry and vibrational frequencies serve as a valuable reference for researchers and scientists in the fields of chemistry and drug development. Further dedicated computational studies would be beneficial to provide a more precise and experimentally validated understanding of this molecule.

References

A Historical Perspective on Diammonium Adipate Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diammonium adipate, a salt derived from the neutralization of adipic acid with ammonia, has a rich and evolving history in chemical research and industrial applications. While often overshadowed by its close relative, hexamethylene diammonium adipate (nylon salt), diammonium adipate holds its own significance, from its foundational role in the development of synthetic polymers to its use as a food additive and its recent emergence in the context of sustainable, bio-based chemical production. This technical guide provides a comprehensive historical perspective on diammonium adipate research, detailing the evolution of its synthesis, analytical characterization, and applications.

Historical Timeline of Diammonium Adipate and its Precursor

The research trajectory of diammonium adipate is intrinsically linked to the discovery and industrialization of its precursor, adipic acid.

-

1837: Adipic acid is first discovered through the oxidation of fats.

-

Early 20th Century: The development of synthetic polymers drives interest in dicarboxylic acids and their derivatives.

-

1906: A commercially viable synthesis of adipic acid from the oxidation of cyclohexanol is developed, paving the way for its large-scale production.[1]

-

Mid-20th Century: With the rise of the polymer industry, particularly the production of Nylon 6,6, the synthesis and properties of adipate salts, including diammonium adipate, become a subject of intense study.

-

1977: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluates ammonium adipate for use as a food additive, establishing an Acceptable Daily Intake (ADI).[2]

-

Late 20th & Early 21st Century: Growing environmental concerns lead to research into "green" and bio-based production routes for adipic acid, often involving the production of diammonium adipate in fermentation broths.[3]

Physicochemical Properties

A summary of the key physicochemical properties of diammonium adipate is presented below.

| Property | Value | Reference |

| Molecular Formula | C6H16N2O4 | [] |

| Molecular Weight | 180.20 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 152°C | |

| Boiling Point | 338.5°C at 760 mmHg | [] |

| Density | 1.25 g/cm³ | [] |

| E Number | E359 | [5] |

Evolution of Synthesis and Production

The synthesis of diammonium adipate has evolved from simple laboratory-scale preparations to sophisticated industrial processes, including modern biotechnological routes.

Classical Synthesis: Neutralization of Adipic Acid

The most straightforward and historically significant method for producing diammonium adipate is the direct neutralization of adipic acid with ammonia in an aqueous solution.[3] This acid-base reaction is exothermic and yields the diammonium salt.

While specific detailed protocols from the early 20th century are scarce in readily available literature, a likely procedure would have involved the following steps, based on common laboratory practices of the era:

-

Dissolution: A weighed amount of adipic acid would be dissolved in distilled water, likely with heating to aid dissolution.

-

Neutralization: An aqueous solution of ammonia (ammonium hydroxide) of a known concentration would be slowly added to the adipic acid solution with constant stirring. The endpoint of the neutralization would have been determined using a chemical indicator, such as litmus paper, to test for a neutral to slightly alkaline pH.

-

Crystallization: The resulting solution of diammonium adipate would be concentrated by heating to evaporate excess water. Upon cooling, the diammonium adipate would crystallize out of the solution.

-

Isolation and Drying: The crystals would be collected by filtration, washed with a small amount of cold water to remove impurities, and then dried in a desiccator or a drying oven at a mild temperature.

Industrial Production for Nylon Precursors